(R)-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride
CAS No.:
Cat. No.: VC13430989
Molecular Formula: C10H16ClNO2
Molecular Weight: 217.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16ClNO2 |
|---|---|
| Molecular Weight | 217.69 g/mol |
| IUPAC Name | (1R)-1-(3,5-dimethoxyphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H15NO2.ClH/c1-7(11)8-4-9(12-2)6-10(5-8)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m1./s1 |
| Standard InChI Key | YUPSTPMVIYAHMF-OGFXRTJISA-N |
| Isomeric SMILES | C[C@H](C1=CC(=CC(=C1)OC)OC)N.Cl |
| SMILES | CC(C1=CC(=CC(=C1)OC)OC)N.Cl |
| Canonical SMILES | CC(C1=CC(=CC(=C1)OC)OC)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The compound’s molecular formula is C₁₀H₁₆ClNO₂, with a molecular weight of 217.69 g/mol. Its IUPAC name, (1R)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride, reflects the (R)-configuration at the chiral center, which is critical for its biological interactions. The hydrochloride salt form enhances solubility and stability, making it preferable for laboratory and industrial applications.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆ClNO₂ | |
| Molecular Weight | 217.69 g/mol | |
| Exact Mass | 217.087 Da | |
| PSA (Polar Surface Area) | 44.48 Ų | |
| LogP (Partition Coefficient) | 2.42 | |
| HS Code | 2922299090 |
The 3,5-dimethoxyphenyl moiety contributes to the compound’s lipophilicity (LogP = 2.42) , while the protonated amine group in the hydrochloride salt improves aqueous solubility. The stereochemistry of the (R)-enantiomer is preserved during synthesis through asymmetric methods, ensuring enantiomeric excess critical for pharmacological activity.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (R)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride typically involves asymmetric catalysis or chiral resolution to achieve the desired (R)-configuration. A common approach includes:
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Friedel-Crafts Alkylation: Introducing the ethanamine side chain to 3,5-dimethoxybenzene.
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Chiral Auxiliary-Mediated Synthesis: Using chiral catalysts like BINAP-ruthenium complexes to enforce stereoselectivity.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Patented methods for analogous compounds describe the use of isotopologues and 13C-labeled precursors to track synthetic pathways, as seen in narcotic drug synthesis . For instance, acetylation with 13C4-acetic anhydride and purification via preparative HPLC are techniques adaptable to this compound’s production .
Table 2: Representative Synthetic Steps
| Step | Process | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Alkylation of 3,5-dimethoxybenzene | Ethyl bromide, AlCl₃, 0–5°C | 65–70% |
| 2 | Chiral Resolution | L-(+)-Tartaric acid, ethanol | 85% ee |
| 3 | Salt Formation | HCl gas, diethyl ether | >95% |
Pharmacological and Biological Applications
Comparative Bioactivity
Fluorinated derivatives often outperform non-fluorinated analogs due to increased lipophilicity and metabolic stability. For instance:
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Difluoromethoxy analogs (e.g., 3g) achieve IC₅₀ = 11.4 ± 2.4 μM .
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Trifluoromethoxy variants (e.g., 3f) enhance potency 2-fold compared to non-fluorinated counterparts .
These findings suggest that substituting methoxy groups in (R)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride with fluorinated moieties could optimize its drug-like properties.
Future Directions and Research Opportunities
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Structure-Activity Relationship (SAR) Studies: Systematically modifying the methoxy groups to fluorinated or bulkier substituents.
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In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in animal models.
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Target Identification: Screening against cancer cell lines (e.g., DU145, HeLa) to identify therapeutic potential .
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